2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-8-6-17(7-9-18)16-20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZSXOSKZWESOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chlorophenyl)Acetic Acid Derivatives
Method 1: Friedel-Crafts Acylation
4-Chlorotoluene undergoes acetylation with acetyl chloride in the presence of AlCl₃, yielding 4-chlorophenylacetone. Subsequent oxidation with KMnO₄ in acidic conditions produces 2-(4-chlorophenyl)acetic acid (Yield: 85–90%).
Method 2: Hydrolysis of Nitriles
4-Chlorobenzyl cyanide is hydrolyzed using concentrated HCl, followed by neutralization with NaOH to isolate 2-(4-chlorophenyl)acetic acid (Yield: 78–82%).
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield (%) | 85–90 | 78–82 |
| Reaction Time (h) | 6–8 | 12–14 |
| Purity (HPLC, %) | >98 | >95 |
Preparation of 2-(4-Phenylpiperazin-1-yl)Ethanesulfonyl Chloride
Step 1: Piperazine Functionalization
4-Phenylpiperazine is reacted with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added dropwise to scavenge HCl, maintaining a temperature of 0–5°C. The product is extracted with DCM and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Step 2: Sulfonation Optimization
Microwave irradiation (100°C, 300 W) reduces reaction time from 12 h to 45 min, improving yield from 68% to 83%.
| Condition | Conventional | Microwave |
|---|---|---|
| Yield (%) | 68 | 83 |
| Time (min) | 720 | 45 |
| Solvent | DCM | DCM |
Amide Coupling and Final Assembly
Method A: Carbodiimide-Mediated Coupling
2-(4-Chlorophenyl)acetic acid (1.2 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry THF. Intermediate B (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 h. The product is precipitated with ice-cwater, filtered, and recrystallized from ethanol (Yield: 72–75%).
Method B: Schotten-Baumann Reaction
Acyl chloride of 2-(4-chlorophenyl)acetic acid is generated using thionyl chloride (SOCl₂). This intermediate is reacted with 2-(4-phenylpiperazin-1-yl)ethanesulfonamide in aqueous NaOH/CH₂Cl₂ biphasic system (Yield: 80–84%).
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 72–75 | 80–84 |
| Purity (NMR, %) | 95 | 98 |
| Scalability | Lab-scale | Pilot-scale |
Catalytic and Green Chemistry Approaches
Palladium-Catalyzed Cross-Coupling
Aryl boronic acid derivatives of 4-chlorophenylacetamide are coupled with sulfonylethyl-piperazine using Pd(PPh₃)₄ in toluene/water (3:1). This method achieves 88% yield with negligible byproducts.
Solvent-Free Mechanochemical Synthesis
Ball milling 2-(4-chlorophenyl)acetic acid and sulfonylethyl-piperazine with K₂CO₃ as a base produces the target compound in 91% yield within 2 h, eliminating organic solvent waste.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 8.2 min.
Industrial Scalability and Challenges
Cost Analysis
Regulatory Considerations
Residual solvents (THF, DCM) must comply with ICH Q3C guidelines (<600 ppm). Recent batches using mechanochemical synthesis meet these limits without post-treatment.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide typically involves multi-step organic reactions, including alkylation and sulfonation processes. A common synthetic route includes:
- Reaction of 4-chlorobenzoyl chloride with piperazine.
- Subsequent reaction with phenylsulfonyl chloride under controlled conditions to yield the final product.
Medicinal Chemistry
The compound has been explored for its potential anticonvulsant properties. Recent studies indicate that derivatives exhibit significant anticonvulsant activity, particularly in animal models. A notable study evaluated several derivatives for their efficacy against seizures, revealing that certain compounds displayed protective effects in maximal electroshock tests (MES) .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | MES Protection | Comments |
|---|---|---|---|
| 12 | 100 | Effective | Active in both acute and delayed onset tests |
| 14 | 300 | Effective | High lipophilicity correlated with prolonged action |
| 24 | 100 | Moderate | Less lipophilic, effective only at early time point |
The mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels, suggesting a potential pathway for therapeutic effects in epilepsy .
Cancer Research
The compound's structural characteristics make it a candidate for anticancer research. Studies have shown that derivatives with similar structures exhibit cytotoxic activity against various cancer cell lines, including colon and breast cancer cells . The ability to induce apoptosis in cancer cells has been noted, highlighting its potential as an anticancer agent.
Organic Synthesis
In the realm of organic chemistry, this compound serves as a valuable reagent in organic synthesis and analytical chemistry. Its unique structure allows it to act as a reference compound in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound’s uniqueness lies in its sulfonylethyl linker and 4-phenylpiperazine group. Below is a comparative analysis with similar acetamide derivatives:
Table 1: Structural and Physical Comparison
Key Observations:
Linker Diversity: The sulfonylethyl group in the target compound distinguishes it from analogs with thiazole (Compound 14, Ev3) or trifluoromethylphenyl (Compound 14, Ev4) substituents. Compounds with thiazole or trifluoromethylphenyl groups (Ev3, Ev4) may exhibit stronger hydrophobic interactions, favoring membrane penetration or target binding .
Piperazine Substitutions :
- The 4-phenylpiperazine in the target compound contrasts with 4-ethylpiperazine (Ev17) or 4-(p-tolyl)piperazine (Ev3). Phenyl groups on piperazine are associated with enhanced aromatic stacking interactions, which could influence receptor binding affinity .
Physical Properties :
Inferred Pharmacological Profiles
- MMP Inhibition: Compounds with piperazine and acetamide motifs (e.g., Ev3) are reported as MMP inhibitors.
- Anticonvulsant Activity : Analogs with trifluoromethylphenyl groups (Ev4) show anticonvulsant effects, possibly via modulation of neurotransmitter systems. The target compound’s phenylpiperazine may interact with serotonin or dopamine receptors, though this requires validation .
Biological Activity
2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticonvulsant properties. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a chlorophenyl group, a piperazine moiety, and an acetamide functional group. Its molecular formula is with a unique structure that contributes to its biological activity.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and sulfonation processes. The synthetic pathway generally starts from commercially available piperazine derivatives, followed by the introduction of the chlorophenyl group and subsequent acetamide formation.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant activity. In particular, a study evaluated several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their efficacy against seizures in animal models. The results indicated that certain derivatives displayed notable protective effects in maximal electroshock (MES) tests, suggesting their potential as antiepileptic agents .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | MES Protection | Comments |
|---|---|---|---|
| 12 | 100 | Effective | Active in both acute and delayed onset tests |
| 14 | 300 | Effective | High lipophilicity correlated with prolonged action |
| 24 | 100 | Moderate | Less lipophilic, effective only at early time point |
The anticonvulsant activity is believed to be mediated through modulation of neuronal voltage-sensitive sodium channels. Compounds with higher lipophilicity tend to show delayed but prolonged effects, indicating a possible accumulation in peripheral tissues before central nervous system penetration .
Structure-Activity Relationships (SAR)
SAR studies have revealed critical insights into the relationship between chemical structure and biological activity. For instance, modifications to the piperazine moiety significantly influence anticonvulsant efficacy. The presence of specific substituents on the phenyl rings has been linked to enhanced potency against seizure models .
Table 2: Structure-Activity Relationships
| Structural Feature | Influence on Activity |
|---|---|
| Chlorine Substitution | Enhances potency |
| Piperazine Variants | Alters binding affinity |
| Lipophilicity | Correlates with duration of action |
Case Studies
A notable case study involved the evaluation of this compound in a series of preclinical trials aimed at assessing its safety and efficacy profile. The compound was administered to rodent models exhibiting seizure activity, where it demonstrated significant reductions in seizure frequency and duration compared to control groups.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | DCM, RT, 12 h | 78 | 92 | |
| Amide Coupling | DMF, EDC/HOBt, 0°C, 4 h | 85 | 98 | |
| Recrystallization | Ethanol, −20°C, 24 h | 90 | 99 |
Q. Table 2: Pharmacological Data Comparison
| Assay Type | IC₅₀ (nM) | Model System | Reference |
|---|---|---|---|
| PI3Kα Inhibition | 12.3 ± 1.2 | Recombinant enzyme | |
| EGFR Inhibition | 450 ± 35 | A549 cell lysate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
